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5-(1,3-Dithian-2-yl)pentan-2-one

Cat. No.: B14072701
CAS No.: 101033-09-4
M. Wt: 204.4 g/mol
InChI Key: AAFCLZOCTVXBMG-UHFFFAOYSA-N
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Description

Contextual Significance of 1,3-Dithiane (B146892) Chemistry

The utility of 1,3-dithianes in organic synthesis is a cornerstone of modern chemical education and research. researchgate.net These cyclic thioacetals are not merely protecting groups for carbonyl compounds but are also instrumental in achieving transformations that would otherwise be challenging. researchgate.netbritannica.com

Historical Development of Dithiane Reactivity and Synthetic Applications

The chemistry of 1,3-dithianes gained significant prominence through the pioneering work of E.J. Corey and Dieter Seebach. libretexts.orgwikipedia.org Their research in the mid-20th century demonstrated that the C-2 proton of a 1,3-dithiane could be abstracted by a strong base, such as n-butyllithium, to form a stabilized carbanion. egyankosh.ac.inyoutube.com This discovery was transformative, as it allowed the carbon atom of a carbonyl group, which is typically electrophilic, to function as a nucleophile. youtube.comegyankosh.ac.in

This lithiated dithiane species can react with a wide array of electrophiles, including alkyl halides, epoxides, carbonyl compounds, and nitriles. slideshare.netscribd.com Subsequent hydrolysis of the resulting 2-substituted 1,3-dithiane regenerates the carbonyl group, effectively providing a method for the synthesis of aldehydes, ketones, α-hydroxy ketones, and other valuable structures. britannica.comyoutube.comscribd.com This synthetic sequence, often referred to as the Corey-Seebach reaction, has become a standard tool in the construction of complex organic molecules. britannica.com

The preparation of 1,3-dithianes themselves is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with 1,3-propanedithiol (B87085). scribd.comorganic-chemistry.orgwikipedia.org Various Lewis and Brønsted acids can be employed to facilitate this transformation. organic-chemistry.org

Principles of Umpolung Reactivity and Acyl Anion Equivalents

The concept of "umpolung," a German term for polarity reversal, was introduced by Seebach and Corey to describe the inversion of the normal reactivity of a functional group. wikipedia.orgegyankosh.ac.innumberanalytics.com In the context of carbonyl chemistry, the carbonyl carbon is inherently an electrophilic center due to the electronegativity of the oxygen atom. egyankosh.ac.in The conversion of a carbonyl group into a 1,3-dithiane allows for the reversal of this polarity. egyankosh.ac.innumberanalytics.com

The deprotonation of the 1,3-dithiane at the C-2 position generates a nucleophilic carbon, which is considered an "acyl anion equivalent." researchgate.netegyankosh.ac.inlibretexts.org An acyl anion itself is a synthetically inaccessible species. libretexts.org However, the 2-lithio-1,3-dithiane serves as a practical chemical equivalent, enabling the formation of carbon-carbon bonds at the former carbonyl carbon through nucleophilic attack. researchgate.netegyankosh.ac.in The stability of the dithiane-derived carbanion is attributed to the ability of the adjacent sulfur atoms to delocalize the negative charge, possibly involving their d-orbitals. researchgate.netscribd.com

This umpolung strategy has proven to be a powerful tool in retrosynthetic analysis, allowing chemists to disconnect target molecules in ways that are not feasible through traditional synthetic methods. egyankosh.ac.inethz.ch It provides a solution for the synthesis of 1,2-, 1,4-, and 1,6-dicarbonyl compounds and other structures that require a nucleophilic acyl unit. wikipedia.orgegyankosh.ac.in

Overview of Research Trajectories Pertaining to the Compound and its Analogs

Research involving 5-(1,3-dithian-2-yl)pentan-2-one and its analogs has primarily focused on their utility as building blocks in organic synthesis. The preparation of the title compound can be envisioned through the reaction of 1,3-propanedithiol with a precursor containing a 1,5-keto-aldehyde functionality.

Studies in this area often explore the scope and limitations of dithiane chemistry in the context of polyfunctional molecules. For example, investigations might focus on the chemoselective manipulation of the ketone in the presence of the dithiane, or vice versa. Furthermore, the development of new methods for the formation and deprotection of dithianes under mild conditions is an ongoing area of research that directly impacts the utility of compounds like this compound.

Analogous structures, where the length of the alkyl chain or the substitution pattern is varied, have also been synthesized to access a broader range of target molecules. The principles of dithiane chemistry and umpolung reactivity remain central to the synthetic strategies employing these versatile keto-dithiane building blocks.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 101033-09-4
Molecular Formula C9H16OS2
Molecular Weight 204.4 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)CCCC1SCCCS1
InChI Key AAFCLZOCTVXBMG-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16OS2 B14072701 5-(1,3-Dithian-2-yl)pentan-2-one CAS No. 101033-09-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101033-09-4

Molecular Formula

C9H16OS2

Molecular Weight

204.4 g/mol

IUPAC Name

5-(1,3-dithian-2-yl)pentan-2-one

InChI

InChI=1S/C9H16OS2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,2-7H2,1H3

InChI Key

AAFCLZOCTVXBMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1SCCCS1

Origin of Product

United States

Advanced Reactivity and Mechanistic Studies of 5 1,3 Dithian 2 Yl Pentan 2 One

Umpolung Reactivity of the Dithianyl Moiety

The dithianyl group is instrumental in effecting an "umpolung," or polarity reversal, of the carbonyl carbon's reactivity. organic-chemistry.orgjk-sci.comwikipedia.org In a typical carbonyl compound, the carbon atom is electrophilic. However, by converting an aldehyde into a 1,3-dithiane (B146892), the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion, effectively inverting its normal reactivity. organic-chemistry.orgwikipedia.org This strategy, known as the Corey-Seebach reaction, transforms the dithiane into a masked acyl anion equivalent. organic-chemistry.orgjk-sci.comwikipedia.org

The key step in harnessing the umpolung reactivity of the dithianyl group in 5-(1,3-dithian-2-yl)pentan-2-one is the generation of the 2-lithio-1,3-dithianyl anion. This is typically achieved by treating the dithiane with a strong base, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -30 °C to -20 °C. organic-chemistry.orgwikipedia.orgresearchgate.net The acidity of the C-H proton at the 2-position of the dithiane ring (pKa ≈ 31) allows for its abstraction by the strong base, forming a stabilized carbanion. organic-chemistry.orgyoutube.com

This resulting 2-lithio-1,3-dithianyl anion is a potent nucleophile that can react with a wide array of electrophiles. organic-chemistry.orgjk-sci.com The nucleophilic carbon of the anion attacks the electrophilic center of another molecule, forming a new carbon-carbon bond. This reactivity is central to the utility of dithianes in constructing complex molecular frameworks. jk-sci.com

The Corey-Seebach reaction, utilizing the 2-lithio-1,3-dithianyl anion, is compatible with a broad range of electrophiles. jk-sci.comwikipedia.org This versatility allows for the synthesis of a wide variety of structures. After the reaction with an electrophile, the dithiane group can be hydrolyzed, typically using reagents like mercury(II) oxide, to unveil the carbonyl group. organic-chemistry.orgwikipedia.org

Table 1: Scope of Electrophiles in Corey-Seebach Reactions

Electrophile ClassSpecific ExampleProduct after HydrolysisReference
Alkyl HalidesBenzyl bromideα-Alkyl-ketone wikipedia.orgwikipedia.org
EpoxidesPhenyl-epoxyethaneβ-Hydroxy-ketone wikipedia.orgwikipedia.org
Aldehydes & KetonesCyclohexanoneα-Hydroxy-ketone wikipedia.orgwikipedia.org
Acyl HalidesAcyl chloride1,2-Diketone wikipedia.org
Iminium SaltsIminium saltα-Amino-ketone wikipedia.org
EstersEster1,2-Diketone wikipedia.org
ArenesulfonatesArenesulfonateKetone wikipedia.org

Despite its broad scope, the Corey-Seebach reaction has some limitations. The formation of the dithiane itself can sometimes be cumbersome, and the deprotection step to regenerate the carbonyl can be inefficient, especially for complex and sensitive molecules. organic-chemistry.orgwikipedia.org This has led to the development of alternative methods for carbonyl protection and umpolung strategies.

The stability of the 2-lithio-1,3-dithianyl carbanion is a key factor in its successful application. This stability is attributed to the presence of the two sulfur atoms. The greater polarizability of sulfur and the longer carbon-sulfur bond length, compared to oxygen in an acetal, contribute to the stabilization of the negative charge on the adjacent carbon. organic-chemistry.org It is important to note that d-orbitals are not considered to be significantly involved in this stabilization. organic-chemistry.org

The regioselectivity of the nucleophilic attack by the dithianyl anion is generally high. In reactions with α,β-unsaturated systems, 1,2-addition is often observed, though this can be influenced by reaction conditions and the specific substrates involved. For instance, in reactions with nitroarenes, the regioselectivity of the conjugate addition can be dependent on the substitution pattern of the dithiane and the reaction temperature. researchgate.net

Reactions of the Ketone Carbonyl Group

The ketone carbonyl group in this compound provides a second site for chemical modification, behaving as a typical electrophilic center.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a variety of nucleophiles. These reactions include additions of organometallic reagents (e.g., Grignard reagents, organolithium reagents) to form tertiary alcohols, and reduction with hydrides (e.g., sodium borohydride) to yield secondary alcohols.

Condensation reactions, such as the Wittig reaction, can be employed to convert the ketone into an alkene. This involves the reaction of the ketone with a phosphorus ylide.

The ketone function in this compound possesses α-protons on both sides of the carbonyl group, which can be removed by a suitable base to form an enolate. bham.ac.ukmasterorganicchemistry.com Enolates are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions. bham.ac.uk

The choice of base and reaction conditions can influence the regioselectivity of enolate formation. A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to irreversibly form the kinetic enolate, which is the less substituted enolate. mnstate.edukhanacademy.org In contrast, weaker bases in protic solvents tend to favor the formation of the more stable, thermodynamic enolate.

Once formed, the enolate can react with various electrophiles, allowing for the functionalization of the α-carbon. masterorganicchemistry.commnstate.edu

Table 2: Functionalization of the Alpha-Carbon via Enolate Chemistry

ElectrophileReaction TypeProductReference
Alkyl HalideAlkylationα-Alkylated Ketone mnstate.edu
Halogen (e.g., Br₂)Halogenationα-Halogenated Ketone masterorganicchemistry.com
Aldehyde/KetoneAldol (B89426) Additionβ-Hydroxy Ketone masterorganicchemistry.com

It is important to note that under basic conditions, halogenation can lead to multiple additions of the halogen to the same α-carbon. masterorganicchemistry.com The presence of the dithiane moiety elsewhere in the molecule is generally stable to these conditions, allowing for selective reactions at the ketone's α-position.

Interplay Between the Dithiane and Ketone Functionalities

The presence of both a dithiane and a ketone within the same molecule opens up possibilities for selective transformations and complex reaction cascades. The differential reactivity of these two groups is the cornerstone of its synthetic utility.

Tandem Reactions and Cascades Involving Both Functional Groups

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations involving both the dithiane and ketone groups. These reactions offer a powerful means of rapidly increasing molecular complexity from a relatively simple starting material.

For example, a reaction could be initiated at the ketone, such as an aldol condensation, followed by an intramolecular reaction involving the dithiane moiety. While specific examples for this compound are not extensively documented in readily available literature, the generation of β-keto 1,3-dithianes via double conjugate addition of dithiols to propargylic ketones is a known strategy. researchgate.net These masked 1,3-dicarbonyl systems can then be used to construct various functionalized heterocycles. researchgate.net This suggests the potential for intramolecular cyclizations or rearrangements in molecules like this compound, where the ketone and the carbon adjacent to the dithiane could participate in bond-forming events under the right conditions.

Oxidative Transformations and Radical Pathways

The sulfur atoms in the dithiane ring are susceptible to oxidation, leading to a range of interesting and useful transformations. These can proceed through various mechanisms, including ionic and radical pathways.

Aerobic Oxidation of Lithiated Dithianes to α-Sulfide Ketones and Orthothioesters

Lithiated dithianes are known to react with molecular oxygen. tuni.fi Studies on 2-aryl-2-lithio-1,3-dithianes have shown that exposure to air leads to an autooxidative condensation of three dithiane units to form novel products. tuni.fi The aerobic oxidation of lithiated benzaldehyde (B42025) dithioacetals yields α-sulfide ketones and orthothioesters, products analogous to those from 2-aryl-2-lithio-1,3-dithiane oxidations, suggesting a common autooxidative condensation mechanism. tuni.fi In the case of 2-alkyl-2-lithio-1,3-dithianes, oxidation can afford 1,2-diketone derivatives where one carbonyl remains protected as a dithiane. tuni.fi This outcome is thought to result from the attack of excess lithiated dithiane on a thioester intermediate. tuni.fi

Lithiated Substrate TypeMajor Oxidation Products
2-Aryl-2-lithio-1,3-dithianesAutooxidative condensation products
Lithiated benzaldehyde dithioacetalsα-Sulfide ketones, Orthothioesters
2-Alkyl-2-lithio-1,3-dithianes1,2-Diketone derivatives (one carbonyl protected)

Photochemical and Oxidative Deprotection Mechanisms of Dithianes

The dithiane group can be removed (deprotected) to regenerate the parent carbonyl compound under both photochemical and various oxidative conditions.

Photochemical Deprotection: The photoremoval of a dithiane protecting group can be achieved using a sensitizer (B1316253), such as thiapyrylium salts or benzophenone, and light. acs.orgresearchgate.netacs.org The mechanism involves a single electron transfer (SET) from the dithiane to the excited sensitizer, forming a dithiane radical cation. acs.orgresearchgate.netacs.orgnih.gov This radical cation is highly reactive and can undergo C-S bond cleavage to form a distonic radical cation. acs.orgnih.gov Studies have shown that the presence of oxygen is often required for good conversion yields, and the reaction is inhibited by radical scavengers. acs.orgnih.gov This suggests that a superoxide (B77818) anion, formed from the reaction of the sensitizer's radical anion with oxygen, plays a crucial role in the subsequent steps that lead to the carbonyl compound. acs.orgnih.gov

Oxidative Deprotection: A variety of oxidizing agents can cleave the dithiane group. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and bis(trifluoroacetoxy)iodobenzene are effective for this transformation. organic-chemistry.orgrsc.org The mechanism with DDQ is believed to involve an initial single-electron transfer from the electron-rich dithiane to DDQ. For dithianes with electron-donating groups, this can lead to the formation of thioesters alongside the desired aldehyde. rsc.org The deprotection with hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene is particularly useful for sensitive molecules, such as alkaloids containing tertiary amines, as it proceeds under relatively mild, aqueous conditions. organic-chemistry.org Other oxidative methods utilize reagents like N-bromosuccinimide or even molecular iodine in the presence of an activator. bham.ac.uk

Deprotection MethodKey Reagents/ConditionsMechanistic Hallmark
PhotochemicalSensitizer (e.g., thiapyrylium, benzophenone), light, O₂Single Electron Transfer (SET) to form a dithiane radical cation. acs.orgresearchgate.netnih.gov
Oxidative (DDQ)2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Single Electron Transfer from dithiane to DDQ. rsc.org
Oxidative (Hypervalent Iodine)Bis(trifluoroacetoxy)iodobenzene, aqueous conditionsEffective for labile substrates, proceeds under mild conditions. organic-chemistry.org
Oxidative (Halogen-based)N-Bromosuccinimide (NBS), I₂Oxidation of sulfur atoms facilitates hydrolysis. bham.ac.uk

Reactions with Unique Electrophiles (e.g., [1.1.1]Propellane)

The anion of 1,3-dithiane, generated by deprotonation with a strong base like n-butyllithium, is a potent nucleophile. youtube.comyoutube.com This nucleophilicity allows it to react with a wide range of electrophiles. A particularly interesting and more recent example is its reaction with [1.1.1]propellane.

[1.1.1]Propellane is a highly strained molecule that acts as a unique electrophile. The reaction of 2-aryl-1,3-dithiane anions with [1.1.1]propellane provides access to bicyclo[1.1.1]pentyl (BCP) substituted dithianes. nih.govsci-hub.senih.gov This transformation is significant as BCP moieties are increasingly recognized as valuable bioisosteres for phenyl groups in medicinal chemistry. nih.govsci-hub.se Computational studies (DFT calculations) suggest that this reaction proceeds via a two-electron pathway, where the dithiane anion acts as a nucleophile attacking the central bond of the propellane. nih.govsci-hub.se This addition furnishes the BCP-dithiane adducts in good to excellent yields. nih.govsci-hub.senih.gov The resulting products are robust and can be further transformed; for example, the dithiane can be deprotected to yield the corresponding BCP-ketone. nih.govsci-hub.se This reaction showcases the ability of the dithiane anion to engage with highly strained and unusual electrophiles, expanding its synthetic utility beyond traditional alkylating agents and carbonyl compounds. ccspublishing.org.cn

Strategic Applications of 5 1,3 Dithian 2 Yl Pentan 2 One As a Synthetic Intermediate

Role as a Versatile Synthetic Linchpin in Convergent Total Synthesis

In convergent synthesis, complex molecules are assembled from several independently prepared fragments, which are then coupled together in the final stages. This approach is often more efficient than linear synthesis for building intricate structures. Dithiane-containing fragments, such as 5-(1,3-dithian-2-yl)pentan-2-one, are quintessential "linchpins" in these strategies. A linchpin is a molecule that joins two or more other fragments together.

The utility of dithianes as linchpins is exemplified in anion relay chemistry (ARC), a powerful strategy for forming multiple bonds in a controlled sequence. In this methodology, the anion generated from a dithiane can react with an electrophile (like an epoxide), creating a new intermediate. A subsequent rearrangement, such as a Brook rearrangement, can transfer the anionic charge to a different part of the molecule, setting the stage for a second reaction with another electrophile. organic-chemistry.org This ability to sequentially connect different building blocks makes dithiane intermediates indispensable for the convergent assembly of complex natural products. researchgate.netuwindsor.ca The synthesis of the indole (B1671886) diterpenoids shearinine D and G, for instance, relies on the late-stage coupling of two complex fragments, a hallmark of convergent synthesis. researchgate.netuwindsor.ca

Utilization in Total Synthesis of Natural Products

The unique reactivity of dithiane intermediates has been harnessed for the total synthesis of numerous biologically active natural products. The ability to introduce a latent carbonyl group, which can be unveiled later in the synthesis, provides strategic flexibility that is crucial for navigating complex synthetic pathways. elsevierpure.com

Access to Macrocyclic Lactones and Polyketides (e.g., zearalenone, ambruticin (B1664839) J, biakamides)

Polyketides and the macrocyclic lactones derived from them are a major class of natural products with a wide range of biological activities. The synthesis of these molecules often requires the careful orchestration of multiple stereocenters and functional groups.

The application of dithiane coupling is a cornerstone in the synthesis of many macrocyclic structures. For instance, a highly convergent dithiane coupling was the key step used to construct the carbon skeleton of (+)-13-deoxytedanolide, a marine macrolide with significant antitumor activity. nih.gov Similarly, a dithiane intermediate was instrumental in the synthesis of the polyene macrolide antibiotic roflamycoin. elsevierpure.com While dithiane chemistry is a powerful tool for this class of molecules, its specific application in the total synthesis of the mycotoxin zearalenone or the biakamides using this compound is not prominently documented in recent literature, which often features alternative macrocyclization strategies. rsc.org

Application in Terpenoid and Alkaloid Synthesis (e.g., jatrophone, bertyadionol, lycoplanine A)

The structural diversity of terpenoids and alkaloids presents a significant challenge to synthetic chemists. Dithiane-based strategies have provided effective solutions for assembling the complex carbocyclic and heterocyclic cores of these molecules.

For example, synthetic efforts toward jatrophone , a complex diterpenoid, have explored the use of dithiane surrogates. In studies towards lathyrane diterpenes, a class of molecules related to jatrophanes, phosphonates containing a dithiane moiety were synthesized and evaluated as precursors for key transformations. researchgate.net This highlights the strategic consideration of dithianes as masked aldehydes, even if alternative routes are ultimately pursued.

The total synthesis of (–)-bertyadionol , another complex diterpene, also features the strategic use of dithiane chemistry. nih.gov A comprehensive review of the role of 1,3-dithianes in natural product synthesis confirms their application in constructing intermediates for bertyadionol. elsevierpure.com

While dithiane anions have been widely applied in the synthesis of various alkaloids, such as those in the Strychnos family, a specific, documented total synthesis of the Lycopodium alkaloid lycoplanine A using this compound or a similar fragment was not identified in the surveyed literature.

Precursor in the Synthesis of Complex Organic Molecules

Beyond the total synthesis of specific natural products, this compound and related dithiane structures serve as fundamental building blocks for a broader range of complex organic molecules, including key intermediates for pharmaceuticals and potentially for agrochemicals.

Pharmaceutical Intermediates and Scaffolds

The compound is recognized for its potential as a building block in the synthesis of biologically active molecules and has been explored for its use in drug development. nih.gov The dithiane coupling methodology has been explicitly used in unified strategies for the total synthesis of immunosuppressants. The successful application in synthesizing the ambruticin family, which possesses potent antifungal activity, further underscores the importance of dithiane intermediates in generating medicinally relevant scaffolds. elsevierpure.com The dithiane moiety's stability under various reaction conditions, followed by its mild conversion back to a carbonyl group, allows for its incorporation into synthetic routes aimed at producing pharmaceutical lead compounds.

Agrochemical Precursors

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often requires the synthesis of new heterocyclic and carbocyclic scaffolds. The chemical functionalities present in this compound—a ketone and a protected aldehyde—make it a plausible starting point for constructing such structures. The ketone can be used as a handle for aldol (B89426) reactions, Wittig olefinations, or reductive aminations, while the dithiane can be deprotected and cyclized or further elaborated. While this chemical potential is clear, specific examples of this compound being used as a direct precursor in the synthesis of commercial agrochemicals are not widely reported in the surveyed scientific literature.

Building Blocks for Heterocyclic Systems

The unique bifunctional nature of this compound, possessing both a ketone and a masked carbonyl group in the form of a 1,3-dithiane (B146892), makes it a valuable precursor for the construction of complex heterocyclic systems. The dithiane moiety in such β-keto 1,3-dithianes serves as a latent 1,3-dicarbonyl system, which can be unraveled and manipulated to forge a variety of cyclic structures, particularly oxygen-containing heterocycles. organic-chemistry.org

A significant application of this molecular architecture is in the synthesis of spiroacetals, which are core structural units in numerous natural products. Research has demonstrated that β-keto 1,3-dithianes can be generated through methods like the double conjugate addition of 1,3-propanedithiol (B87085) to propargylic ketones. organic-chemistry.orguwindsor.ca These intermediates, which are structurally analogous to this compound, can undergo subsequent reactions to form complex heterocyclic frameworks.

For instance, a dithiane derivative, synthesized from a propargyl ketone, serves as a key intermediate in the formation of the AB spiroacetal unit of the spongistatins. uwindsor.ca The dithiane is first formed, and then subsequent removal of protecting groups under acidic conditions triggers a cyclization event to yield the desired spiroacetal. uwindsor.ca This strategy underscores the utility of the keto-dithiane motif in orchestrating complex cyclization cascades for the assembly of intricate heterocyclic targets.

Table 1: Synthesis of a Spiroacetal System via a Dithiane Intermediate This table illustrates a representative synthesis of a spiroacetal, a type of heterocyclic system, using a β-keto dithiane intermediate analogous to this compound.

StepStarting MaterialReagentsIntermediate/ProductApplication
1Propargyl Ketone1,3-Propanedithiol, NaOMeβ-Keto 1,3-DithianeFormation of the masked dicarbonyl system. uwindsor.ca
2β-Keto 1,3-DithianeAcidic conditions (e.g., HF)SpiroacetalDeprotection and subsequent intramolecular cyclization to form the heterocyclic core. uwindsor.ca

Contributions to the Development of New Organic Methodologies

The most profound contribution of the 1,3-dithiane functional group, and by extension this compound, to organic synthesis is the development of methodologies based on "umpolung," or polarity inversion. wikipedia.orgorganic-chemistry.org In typical carbonyl chemistry, the carbonyl carbon is electrophilic. The conversion of a carbonyl group into a 1,3-dithiane allows for the reversal of this reactivity. egyankosh.ac.in

This principle is central to the Corey-Seebach reaction. organic-chemistry.org The C-2 proton of the 1,3-dithiane ring is sufficiently acidic (pKa ≈ 30) to be deprotonated by a strong base, such as n-butyllithium. organic-chemistry.org This generates a stabilized carbanion, specifically a 2-lithio-1,3-dithiane, which acts as a potent nucleophile. wikipedia.orgorganic-chemistry.org This nucleophilic species is considered a "masked acyl anion," a synthon that is otherwise inaccessible directly from a carbonyl compound. egyankosh.ac.in

This umpolung strategy provides access to molecular architectures that are challenging to obtain through conventional methods, such as 1,2-dicarbonyl and α-hydroxy ketone products. organic-chemistry.org The lithiated dithiane can react with a wide array of electrophiles. Subsequent hydrolysis of the dithiane, often using reagents like mercury(II) salts, unmasks the functionality to reveal a carbonyl group in the final product. organic-chemistry.orgyoutube.com

The presence of a second, remote ketone in this compound offers advanced strategic possibilities. A synthetic sequence can be designed where the dithiane end of the molecule participates in an umpolung-based C-C bond formation, while the ketone at the other end is protected or participates in a separate, orthogonal transformation. This bifunctionality allows for the development of more convergent and efficient synthetic routes toward complex target molecules.

Table 2: Umpolung Reactivity of 1,3-Dithianes This table summarizes the reactions of lithiated 1,3-dithianes with various electrophiles, a key methodology enabled by compounds like this compound.

ElectrophileReagent ClassProduct After HydrolysisSignificance
Alkyl Halides (R-X)Primary or Secondary HalidesKetone (R-C(O)-R')Formation of new ketones via C-C bond formation. egyankosh.ac.inyoutube.com
Aldehydes / KetonesCarbonyl Compoundsα-Hydroxy KetoneSynthesis of 1,2-oxygenated patterns not accessible via aldol reaction. organic-chemistry.orgegyankosh.ac.in
EpoxidesOxiranesβ-Hydroxy KetoneRing-opening followed by hydrolysis to yield 1,3-hydroxy ketones. organic-chemistry.org
Acid Derivativese.g., Esters, Acyl Chlorides1,2-DiketoneAccess to adjacent dicarbonyl functionalities. organic-chemistry.org

Cutting Edge Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemistry and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of "5-(1,3-Dithian-2-yl)pentan-2-one" in solution. It provides unambiguous evidence of the covalent framework by mapping the connectivity of proton (¹H) and carbon-¹³ (¹³C) atoms. Through-bond and through-space correlations establish the relative arrangement of atoms, which is fundamental to confirming the compound's identity and understanding its chemical behavior.

Two-dimensional (2D) NMR experiments are indispensable for deciphering the complex spin systems within "this compound". Each experiment provides a different layer of structural information.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound," a COSY spectrum would reveal correlations between adjacent protons in the pentan-2-one chain and within the 1,3-dithiane (B146892) ring, confirming the integrity of these structural fragments. researchgate.netemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netemerypharma.com This is a powerful tool for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. It definitively links specific protons to their corresponding carbon atoms in the molecule. researchgate.netemerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by showing correlations between protons and carbons that are separated by two or three bonds. emerypharma.com For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon (C=O). Similarly, the proton at the 2-position of the dithiane ring would show correlations to the adjacent methylene (B1212753) carbons in the ring and the first methylene carbon of the pentyl chain. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY is particularly valuable for determining stereochemistry and conformation. In "this compound," NOESY could show correlations between the axial and equatorial protons on the dithiane ring and between protons on the dithiane ring and the adjacent pentyl chain, providing insights into the preferred rotational conformation around the C-C bond connecting the two moieties. researchgate.net

A summary of expected 2D NMR correlations for "this compound" is presented below.

Proton (¹H) PositionCOSY Correlations (with ¹H at position)HSQC Correlation (with ¹³C at position)HMBC Correlations (with ¹³C at position)
H-1 (CH₃)H-3C-1C-2
H-3 (CH₂)H-1, H-4C-3C-1, C-2, C-4
H-4 (CH₂)H-3, H-5C-4C-2, C-3, C-5
H-5 (CH₂)H-4, H-6C-5C-3, C-4, C-6
H-6 (CH)H-5, H-7C-6C-4, C-5, C-7, C-9
H-7 (CH₂)H-6, H-8C-7C-5, C-6, C-8, C-9
H-8 (CH₂)H-7C-8C-7, C-9
H-9 (CH₂)H-6, H-8C-9C-6, C-7, C-8

Note: This table represents hypothetical but expected correlations based on the known structure.

The 1,3-dithiane ring is known to exist in a chair conformation, which can undergo a ring-flipping process. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational exchange processes. unibas.itunibas.it By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals for the axial and equatorial protons of the dithiane ring.

At low temperatures, the ring flip is slow on the NMR timescale, and distinct signals for the axial and equatorial protons would be observed. As the temperature is raised, the rate of the chair-to-chair interconversion increases. This causes the signals for the axial and equatorial protons to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. unibas.it By analyzing the line shape at different temperatures, the rate constants for the ring flip can be determined, which in turn allows for the calculation of the activation energy (ΔG‡) for this conformational process. This provides quantitative insight into the flexibility of the dithiane ring system in "this compound".

Advanced Mass Spectrometry Techniques

Mass spectrometry is a key analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of "this compound" with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental formula. Given the molecular formula C₉H₁₆OS₂, the expected monoisotopic mass can be calculated. The experimental measurement of this exact mass by HRMS serves as a primary confirmation of the compound's identity and purity.

Expected HRMS Data:

Molecular Formula: C₉H₁₆OS₂

Calculated Monoisotopic Mass: 204.0693 g/mol

Expected Ion: [M+H]⁺ (m/z 205.0771) or [M+Na]⁺ (m/z 227.0591)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its constituent parts.

For "this compound," the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. The resulting product ion spectrum would likely reveal characteristic losses and cleavages, allowing for the confirmation of the pentan-2-one and 1,3-dithiane moieties.

Hypothetical Fragmentation Data for [M+H]⁺ (m/z 205.0771):

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
205.0771147.055958.0152Loss of acetone (B3395972) (C₃H₆O)
205.0771119.035586.0416Cleavage of the pentyl chain
205.0771105.0198100.05731,3-Dithiane fragment
205.077143.0184162.0587Acetyl cation [CH₃CO]⁺

X-ray Crystallography for Solid-State Structure and Conformation

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. If single crystals of "this compound" can be grown, this technique can provide definitive proof of its structure, including bond lengths, bond angles, and torsional angles.

Based on studies of related compounds containing a 1,3-dithiane ring, it is expected that the dithiane ring in "this compound" would adopt a chair conformation in the solid state. nih.govnih.gov The substituent at the 2-position, the pentan-2-one chain, would likely occupy an equatorial position to minimize steric hindrance. nih.gov The pentyl chain itself would likely adopt a low-energy, extended conformation. The crystal packing would be determined by weak intermolecular forces such as van der Waals interactions.

Below is a table of hypothetical, yet realistic, crystallographic data for "this compound," based on published data for analogous structures. nih.gov

ParameterHypothetical Value
Chemical FormulaC₉H₁₆OS₂
Formula Weight204.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~11.5
b (Å)~17.6
c (Å)~11.7
β (°)~104
Volume (ų)~2280
Z8
Calculated Density (g/cm³)~1.19

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like 5-(1,3-dithian-2-yl)pentan-2-one. mdpi.comrsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. mdpi.com

For this compound, DFT calculations can be used to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the most stable conformation. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO gap is a crucial parameter, providing an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Illustrative Data from Quantum Chemical Calculations

ParameterCalculated Value (Illustrative)Method/Basis Set (Example)
Total Energy-987.654 HartreeB3LYP/6-311++G(d,p)
HOMO Energy-6.23 eVB3LYP/6-311++G(d,p)
LUMO Energy-0.45 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.78 eVB3LYP/6-311++G(d,p)
Dipole Moment2.85 DebyeB3LYP/6-311++G(d,p)

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. It is not based on a specific published study of this compound.

Molecular Dynamics Simulations of Reactivity and Conformational Landscape

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.comyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of the conformational landscape and the initial stages of chemical reactions. ajchem-a.comnih.gov

For this compound, MD simulations can be employed to explore the different conformations accessible to the molecule at a given temperature. This includes the chair and twist-boat conformations of the 1,3-dithiane (B146892) ring, as well as the rotational isomers of the pentan-2-one side chain. acs.org The simulations can also provide information on the energy barriers between these different conformations, revealing the flexibility of the molecule. tandfonline.com

In the context of reactivity, MD simulations can be used to model the interaction of this compound with other molecules, such as solvents or reactants. nih.gov For example, simulations could be run to study the approach of a nucleophile to the carbonyl group or the deprotection of the dithiane ring in the presence of specific reagents. These simulations can help identify favorable interaction sites and provide insights into the initial steps of a chemical reaction. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the reaction pathway and the structure of the transition state. google.com Computational methods can be used to model the entire reaction pathway, from reactants to products, and to locate the high-energy transition state that connects them. nih.govnih.gov

For reactions involving this compound, such as the deprotection of the dithiane ring to regenerate the parent carbonyl compound, transition state analysis can provide valuable mechanistic insights. acs.orgarkat-usa.orgasianpubs.orgorganic-chemistry.orgstackexchange.com Using quantum chemical methods, the geometry and energy of the transition state can be calculated. The presence of imaginary frequencies in the vibrational analysis confirms the identification of a true transition state.

The calculated energy of the transition state allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For instance, in the hydrolysis of a dithiane, computational studies can distinguish between a stepwise mechanism involving a carbocation intermediate and a concerted mechanism. nih.govnih.gov

Illustrative Transition State Parameters for Dithiane Hydrolysis

ParameterCalculated Value (Illustrative)Method (Example)
Activation Energy (ΔG‡)25.5 kcal/molDFT (B3LYP)
Imaginary Frequency-350 cm⁻¹DFT (B3LYP)
Key Bond Distance (C-S) in TS2.15 ÅDFT (B3LYP)

Note: The data in this table is illustrative and represents typical values that would be obtained from transition state calculations for the hydrolysis of a 1,3-dithiane. It is not based on a specific published study of this compound.

Stereochemical Predictions and Stereoelectronic Effects

The stereochemistry of this compound is influenced by a variety of stereoelectronic effects. These are effects that arise from the spatial arrangement of orbitals and have a significant impact on the molecule's structure, stability, and reactivity. youtube.comnih.gov

In the 1,3-dithiane ring, a key stereoelectronic interaction is the anomeric effect. This refers to the stabilization that occurs when a lone pair on a heteroatom (in this case, sulfur) is anti-periplanar to an adjacent polar bond. This interaction influences the conformational preference of substituents on the dithiane ring.

For this compound, computational methods can be used to predict the preferred conformation of the pentanone side chain relative to the dithiane ring and to analyze the stereoelectronic interactions that govern this preference.

Q & A

Basic Research Questions

Q. How can the structure of 5-(1,3-Dithian-2-yl)pentan-2-one be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1\text{H} and 13C^{13}\text{C} NMR spectra in CDCl3_3. The dithiane protons (adjacent to sulfur) typically resonate upfield (δ2.53.5\delta \approx 2.5–3.5 ppm) due to electron-withdrawing effects. The ketone carbonyl carbon appears at δ200220\delta \approx 200–220 ppm in 13C^{13}\text{C} NMR .
  • IR Spectroscopy : Identify C=O stretching (17001750cm1\sim 1700–1750 \, \text{cm}^{-1}) and C-S vibrations (600700cm1\sim 600–700 \, \text{cm}^{-1}) .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of the dithiane moiety) confirm molecular weight and structural motifs .

Q. What synthetic routes are effective for incorporating the 1,3-dithiane group into ketones like pentan-2-one?

  • Methodological Answer :

  • Dithiane Formation : React pentan-2-one with 1,3-propanedithiol under acidic conditions (e.g., BF3_3·Et2_2O) to form the dithiane ring via thioketalization. Purify via flash chromatography (e.g., n-pentane:Et2_2O gradients) .
  • Protection-Deprotection Strategies : Use the dithiane as a carbonyl-protecting group during multi-step syntheses, enabling selective reactivity at other functional groups .

Q. How can the iodoform test distinguish this compound from non-methyl ketones?

  • Methodological Answer :

  • The compound contains a methyl ketone group (COCH3_3), which reacts with NaOI (iodine in NaOH) to form a yellow iodoform (CHI3_3) precipitate. Non-methyl ketones (e.g., pentan-3-one) lack this group and yield no precipitate. Perform the test by adding NaOI to the compound and observing color change .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to assess how the dithiane’s sulfur atoms influence the ketone’s electrophilicity. Compare with crystallographic data (e.g., dihedral angles from related dithiane structures) to validate geometry .
  • Reactivity Predictions : Model nucleophilic attack at the carbonyl carbon, accounting for steric hindrance from the dithiane ring .

Q. What strategies resolve contradictions in reaction yields during the synthesis of dithiane-functionalized ketones?

  • Methodological Answer :

  • Parameter Optimization : Vary reaction temperature, solvent polarity (e.g., Et2_2O vs. THF), and catalyst loading (e.g., Pd-based systems) to improve yields. Use Design of Experiments (DoE) to identify critical factors .
  • Byproduct Analysis : Employ GC-MS or HPLC to detect intermediates (e.g., thioketal byproducts) and adjust reaction stoichiometry .

Q. How does the 1,3-dithiane moiety influence stereoselectivity in asymmetric catalysis?

  • Methodological Answer :

  • Chiral Ligand Design : Incorporate the dithiane group into ligands (e.g., thioether-Pd complexes) to exploit sulfur’s lone pairs for enantiocontrol. Compare enantiomeric excess (ee) using chiral HPLC .
  • Crystallographic Studies : Analyze crystal structures (e.g., bond angles and torsion strains) to rationalize stereochemical outcomes .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research?

  • Methodological Answer :

  • Solvent Selection : Replace volatile solvents (e.g., Et2_2O) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Catalyst Recycling : Test immobilized catalysts (e.g., Pd on carbon) to reduce costs and waste .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for dithiane-containing compounds?

  • Methodological Answer :

  • Solvent Effects : Compare shifts in CDCl3_3 vs. DMSO-d6_6, as polar solvents may deshield dithiane protons.
  • Dynamic Effects : Investigate ring-flipping in the dithiane moiety via variable-temperature NMR to assess conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.